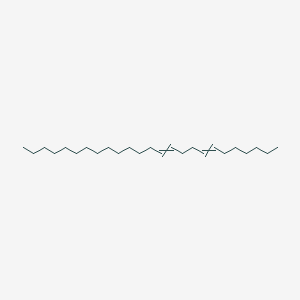
Pentacosa-7,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7Z,11Z)-Pentacosa-7,11-diene is a long-chain hydrocarbon with the molecular formula C25H48. It is characterized by the presence of two double bonds at the 7th and 11th positions in the Z-configuration. This compound is a type of diene, which means it contains two carbon-carbon double bonds. It is found in nature and has been studied for its role in chemical ecology, particularly in the context of insect pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-pentacosa-7,11-diene can be achieved through various methods. One common approach involves the use of Grignard reagents in a cross-coupling reaction. The process typically starts with the preparation of a suitable precursor, such as a halogenated hydrocarbon, which is then reacted with a Grignard reagent to form the desired diene. The reaction conditions often include the use of a catalyst, such as palladium, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (7Z,11Z)-pentacosa-7,11-diene may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of homogeneous catalysis and controlled reaction environments ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(7Z,11Z)-Pentacosa-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing the double bonds to single bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and oxygen in the presence of a catalyst such as manganese dioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(7Z,11Z)-Pentacosa-7,11-diene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of dienes and the mechanisms of various chemical reactions.
Biology: It plays a role in the study of insect pheromones, particularly in the context of mating behaviors in species such as Drosophila melanogaster.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Wirkmechanismus
The mechanism of action of (7Z,11Z)-pentacosa-7,11-diene involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors in the antennae of insects, triggering a cascade of signaling events that lead to behavioral responses such as mating. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7Z,11Z)-Heptacosa-7,11-diene: Another long-chain diene with similar structural features but a longer carbon chain.
(7Z,11Z)-Nonacosa-7,11-diene: Similar to (7Z,11Z)-pentacosa-7,11-diene but with an even longer carbon chain.
Uniqueness
(7Z,11Z)-Pentacosa-7,11-diene is unique due to its specific chain length and the position of its double bonds. These structural features confer specific chemical and biological properties, making it distinct from other similar compounds. Its role as a pheromone in certain insect species further highlights its unique biological significance .
Eigenschaften
IUPAC Name |
pentacosa-7,11-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693950 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127599-39-7 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)

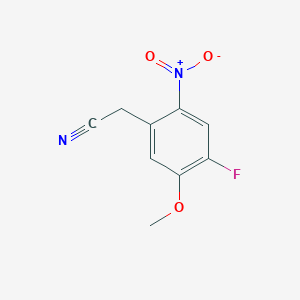
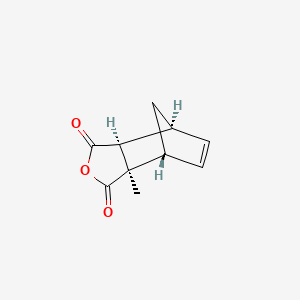
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
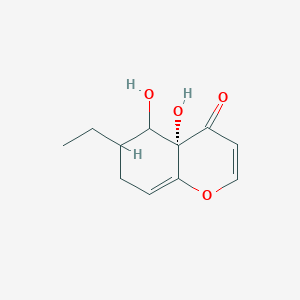
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
![1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine](/img/structure/B12434835.png)
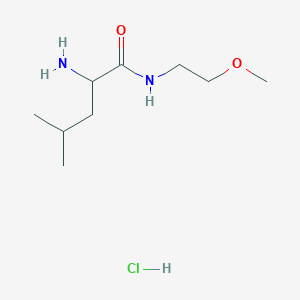
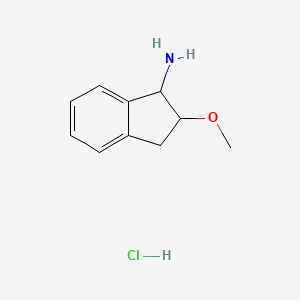

![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
